molecular formula C36H50N6O10 B1409355 Suc-Leu-Leu-Val-Tyr-pNA CAS No. 1926163-44-1

Suc-Leu-Leu-Val-Tyr-pNA

Cat. No. B1409355
CAS RN: 1926163-44-1
M. Wt: 726.8 g/mol
InChI Key: GCHCORVRTOOZOG-HHIOAARCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Leu-Leu-Val-Tyr-pNA is a chromogenic substrate analog to the proteasome substrate Suc-LLVY-AMC . It is used to detect chymotrypsin enzymatic activity . The molecular weight is 726.83 and the molecular formula is C₃₆H₅₀N₆O₁₀ .


Physical And Chemical Properties Analysis

Suc-Leu-Leu-Val-Tyr-pNA has a molecular weight of 726.83 and a molecular formula of C₃₆H₅₀N₆O₁₀ . It is recommended to be stored at temperatures below -15°C . The boiling point is predicted to be 1093.8±65.0 °C and the density is predicted to be 1.258±0.06 g/cm3 .

Scientific Research Applications

Cancer Research

Suc-Leu-Leu-Val-Tyr-pNA is utilized in cancer research to measure the activity of proteasomes, which play a crucial role in the degradation of misfolded or damaged proteins. Proteasome inhibitors are a class of drugs used in cancer therapy, and this compound helps in assessing their efficacy by measuring the chymotrypsin-like activity of proteasomes .

Enzyme Activity Measurement

This compound serves as a chromogenic substrate for detecting chymotrypsin enzymatic activity. It’s used in various assays to measure the activity of proteases, which are enzymes that break down proteins. This is essential in understanding enzyme kinetics and developing inhibitors for therapeutic purposes .

Mechanism of Action

Suc-Leu-Leu-Val-Tyr-pNA acts as a chymotrypsin-like chromogenic substrate. It is used to detect chymotrypsin enzymatic activity .

Safety and Hazards

The safety data sheet for Suc-Leu-Leu-Val-Tyr-pNA suggests that it may cause skin irritation and may be harmful if absorbed through the skin. It may also cause eye irritation and may be harmful if inhaled or swallowed . It is recommended to wear appropriate respirator, chemical-resistant gloves, safety goggles, and other protective clothing when handling this compound .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHCORVRTOOZOG-HHIOAARCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Leu-Leu-Val-Tyr-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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